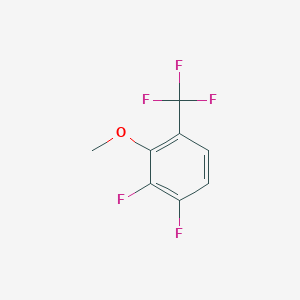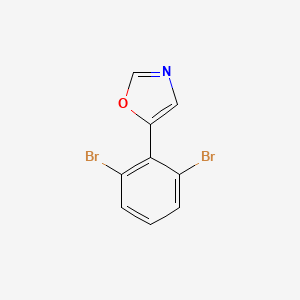![molecular formula C15H20ClNO4 B6356279 3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid CAS No. 1182127-78-1](/img/structure/B6356279.png)
3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid” is also known as (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid . It has a molecular weight of 313.78 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The IUPAC name of the compound is (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-(4-chlorophenyl)propanoic acid . The InChI code is 1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acidPA has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as amino acids, peptides, and proteins. Additionally, it has been used in the synthesis of organic compounds with specific biological activities, such as antibiotics and antiviral agents. It has also been used in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory agents and anticancer agents.
Mechanism of Action
The mechanism of action of 3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acidPA is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes that are involved in the synthesis of proteins, peptides, and amino acids. This inhibition is thought to occur through the formation of a covalent bond between the 3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acidPA and the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acidPA are not fully understood. However, it has been observed that the compound has an inhibitory effect on enzymes involved in the synthesis of proteins, peptides, and amino acids. Additionally, it has been found to have an inhibitory effect on the growth of certain bacteria, as well as on the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acidPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is stable under a variety of conditions. Additionally, it can be used to synthesize a wide range of compounds, and it has been found to have an inhibitory effect on the growth of certain bacteria and cancer cells. The main limitation of 3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acidPA is that its mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound on different biological systems.
Future Directions
There are several potential future directions for research on 3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acidPA. One potential direction is to further investigate the mechanism of action of the compound and its effects on different biological systems. Additionally, further research could be conducted on the synthesis of compounds with specific biological activities, such as antibiotics and antiviral agents. Finally, further research could be conducted on the potential therapeutic applications of 3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acidPA, such as its potential use as an anti-inflammatory agent or an anticancer agent.
Synthesis Methods
3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acidPA can be synthesized using a variety of methods. One method involves the reaction of 4-chlorophenylmethyl amine and t-butyl chloroformate in the presence of a base, such as triethylamine or pyridine. This reaction yields 3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acidPA as the major product, along with some minor byproducts. The reaction can be carried out at room temperature or at elevated temperatures, depending on the desired yield.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(9-8-13(18)19)10-11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQGAWTXGRIXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)

![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)